1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-

Fluorescence Bis-pyrazoline Optical materials

1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl- (CAS 648891-72-9) is a C₂-symmetric bis-pyrazoline compound in which two 4,5-dihydro-3-phenyl-1H-pyrazole (Δ²-pyrazoline) moieties are covalently linked via a single sulfonyl (-SO₂-) bridge at the 5,5' positions. The molecule has the molecular formula C₁₈H₁₈N₄O₂S and a molecular weight of approximately 354.4 g/mol.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
CAS No. 648891-72-9
Cat. No. B12587511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-
CAS648891-72-9
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=CC=C2)S(=O)(=O)C3CC(=NN3)C4=CC=CC=C4
InChIInChI=1S/C18H18N4O2S/c23-25(24,17-11-15(19-21-17)13-7-3-1-4-8-13)18-12-16(20-22-18)14-9-5-2-6-10-14/h1-10,17-18,21-22H,11-12H2
InChIKeyKTMTYMVTVGXXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl- (CAS 648891-72-9): Procurement-Relevant Structural and Class Profile


1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl- (CAS 648891-72-9) is a C₂-symmetric bis-pyrazoline compound in which two 4,5-dihydro-3-phenyl-1H-pyrazole (Δ²-pyrazoline) moieties are covalently linked via a single sulfonyl (-SO₂-) bridge at the 5,5' positions . The molecule has the molecular formula C₁₈H₁₈N₄O₂S and a molecular weight of approximately 354.4 g/mol. Structurally, it belongs to the broader class of sulfone-bridged bis-heterocycles, which have been investigated for fluorescence-based applications, hole-transport materials, and biological activities including anticancer and antimicrobial screening. Unlike its fully aromatic pyrazole counterparts, the 4,5-dihydro (pyrazoline) oxidation state confers distinct photophysical properties such as blue fluorescence emission, higher quantum yields in specific substitution patterns, and characteristic solvatochromic behavior [1][2].

Why Generic Substitution Fails for 1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl- (CAS 648891-72-9): Critical Structure-Activity Divergence Points


In-class compounds cannot be casually interchanged with 1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl- for three structurally hardwired reasons. First, the oxidation state of the pyrazole ring (4,5-dihydro vs. fully aromatic) directly governs the fluorescence mechanism: pyrazolines emit via a charge-transfer excited state involving the N1–C3 conjugated system, whereas fully aromatic pyrazoles are typically non-emissive or emit via entirely different pathways [1]. Second, the position of the sulfonyl linkage (5,5'-bridged vs. 3,3'-bridged or N-sulfonylated) alters the conjugation path, emission wavelength, and quantum yield; the 5,5'-sulfonylbis geometry positions the electron-withdrawing sulfone group adjacent to the sp³-hybridized C5 center in each pyrazoline ring, modulating the HOMO–LUMO gap [2]. Third, the C3 aryl substituent identity (phenyl vs. 4-chlorophenyl vs. 4-methylphenyl) shifts emission λₘₐₓ by up to ~30 nm and changes fluorescence quantum yield by a factor of >2×, as demonstrated across a series of diphenyl sulfone-based bis-pyrazoline derivatives [1]. These three structural variables are not simultaneously replicated by any single generic alternative, making blind substitution scientifically invalid for applications where optical performance or biological target engagement depends on precise molecular geometry.

Quantitative Differentiation Evidence for 1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-: Comparator-Based Data Guide


Fluorescence Emission Wavelength: Phenyl Substituent Tunes λₑₘ Relative to 4-Chlorophenyl Analog

In the diphenyl sulfone-based bis-pyrazoline series studied by Gong et al., the C3 substituent identity directly controls emission λₘₐₓ. Although the unsubstituted phenyl compound (closest analog to target CAS 648891-72-9) was not individually reported, the series demonstrated that C3 substituents shift emission maxima across the 415–444 nm range in dichloromethane solution. The p-chlorophenyl analog (CAS 648891-74-1, Comparator) exhibits emission at the longer-wavelength end near 444 nm and achieves higher quantum yields than electron-donating-substituted analogs [1]. The target 3-phenyl compound is predicted to emit at a shorter wavelength (estimated 420–435 nm) with a moderate quantum yield relative to the p-chlorophenyl variant, offering a differentiated blue-emission profile for applications requiring specific spectral windows [2].

Fluorescence Bis-pyrazoline Optical materials

Fluorescence Quantum Yield: Electron-Withdrawing Substituent Advantage Quantified Against Phenyl Baseline

The Gong et al. (2012) study established a clear structure–photophysics relationship: bis-pyrazoline derivatives bearing electron-withdrawing C3 substituents (e.g., p-chlorophenyl) achieve substantially higher fluorescence quantum yields than those with electron-donating or neutral substituents. The p-chlorophenyl analog (CAS 648891-74-1) reaches a photoluminescence quantum yield of up to 68.3% [1][2]. The target 3-phenyl compound (CAS 648891-72-9), with a moderately electron-withdrawing phenyl group (σₚ = 0.01 for H vs. σₚ = 0.23 for Cl), is expected to exhibit an intermediate quantum yield, estimated between 30–50%, based on the series trend. This compares favorably to the unsubstituted bis-pyrazoline analog bis-(4,5-dihydro-1H-pyrazol-3-yl) sulfone (CAS 49651-49-2), which lacks aryl conjugation and is anticipated to have significantly lower quantum yield.

Quantum yield Fluorophore design Bis-pyrazoline

Bis-Pyrazoline Scaffold Antiproliferative Activity: Class-Level Potency Benchmark Against Mono-Pyrazoline and Non-Sulfonyl Comparators

While CAS 648891-72-9 itself lacks published cell-based activity data, the bis-pyrazoline scaffold class has demonstrated potent antiproliferative activity in recent studies. Al-Wahaibi et al. (2023) reported bis-pyrazoline hybrids 8–17 as dual EGFR/BRAFV600E inhibitors, with the most potent compounds achieving GI₅₀ values of 1.05–1.50 µM across a panel of four cancer cell lines, comparable to the reference EGFR inhibitor erlotinib [1]. In a separate study, Ghorab et al. (2012) evaluated Dapson-derived sulfonylbis compounds including a pyrazole derivative (compound 15) against MCF-7 breast cancer cells, with the most active sulfonylbis compound (19) exhibiting an IC₅₀ of 19.36 µM [2]. By contrast, simpler sulfone-linked bis-heterocycles containing mono-pyrazoline units reported by Padmavathi et al. showed only moderate antimicrobial activity without sub-micromolar potency [3]. The bis-pyrazoline scaffold consistently outperforms mono-pyrazoline sulfone derivatives in antiproliferative assays, suggesting that the dual pyrazoline architecture contributes to enhanced target engagement.

Anticancer EGFR/BRAFV600E Bis-pyrazoline hybrids

Concentration-Dependent Fluorescence Quenching: Operational Ceiling Differentiated from Mono-Pyrazoline Fluorophores

A characteristic operational constraint of diphenyl sulfone-based bis-pyrazoline fluorophores is concentration-dependent self-quenching. Gong et al. demonstrated that fluorescence is quenched when the concentration exceeds 10⁻⁵ M due to intermolecular collisional processes [1]. This behavior is consistent across the bis-pyrazoline series and differs from many mono-pyrazoline fluorophores, which typically exhibit self-quenching only at higher concentrations (≥10⁻⁴ M). The quenching threshold of ~10 µM represents a practical upper concentration limit for fluorescence applications using this scaffold, which users must observe to maintain linear signal response.

Fluorescence quenching Concentration limit Bis-pyrazoline

X-Ray Crystallographic Structural Confirmation: 5,5'-Sulfonylbis Geometry Validated Against Computational Models

A representative diphenyl sulfone-based bis-pyrazoline compound (3b, bearing a p-chlorophenyl substituent) was structurally confirmed by single-crystal X-ray crystallographic analysis in the Gong et al. (2012) study [1]. The crystal structure unambiguously established the 5,5'-sulfonylbis connectivity, the pyrazoline ring envelope conformation, and the relative orientation of the two aromatic rings with respect to the sulfone bridge. This crystallographic validation distinguishes the 5,5'-sulfonylbis series from computationally modeled structures and from the alternative 3,3'-sulfonylbis regioisomer (CAS 49651-49-2), for which no X-ray structure has been reported. The confirmed geometry supports the interpretation of the observed photophysical properties and provides a reliable structural template for molecular docking studies.

X-ray crystallography Structural confirmation Bis-pyrazoline

Solvatochromic Response Profile: Blue-Shifted Absorption and Red-Shifted Emission with Increasing Solvent Polarity

The diphenyl sulfone-based bis-pyrazoline series exhibits a characteristic dual solvatochromic behavior: absorption spectra undergo a blue-shift while emission spectra undergo a red-shift with increasing solvent polarity [1]. This behavior, arising from the stabilization of the charge-transfer excited state by polar solvents, is a direct consequence of the sulfonyl bridge acting as an electron-withdrawing linker between the two pyrazoline fluorophores. This solvatochromic profile is distinct from that of mono-pyrazoline fluorophores lacking the sulfonyl bridge, which typically show only emission red-shifts without the accompanying absorption blue-shift. The magnitude of the emission red-shift and concomitant quantum yield decrease with polarity provide a quantifiable solvent-polarity sensing capability.

Solvatochromism Bis-pyrazoline Polarity sensor

Optimal Application Scenarios for 1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-phenyl- (CAS 648891-72-9) Based on Evidence


Blue Fluorescent Probe Development with Defined 420–435 nm Emission Window

Based on the class-level emission data from Gong et al. (2012), the 3-phenyl substitution of CAS 648891-72-9 is projected to emit in the 420–435 nm range in dichloromethane, which is blue-shifted relative to the 4-chlorophenyl analog (~444 nm) [1]. This positions the compound for use as a blue fluorescent probe or labeling reagent where a specific spectral window is required to avoid overlap with green-emitting (e.g., FITC, ~520 nm) or red-emitting (e.g., Texas Red, ~615 nm) fluorophores in multiplexed assays. The solvatochromic dual-shift behavior further enables ratiometric polarity sensing applications [1]. Users should observe the 10⁻⁵ M concentration ceiling to avoid self-quenching. For applications requiring maximum quantum yield, the 4-chlorophenyl analog (CAS 648891-74-1, Φ up to 68.3%) may be preferred, but this comes at the cost of a red-shifted emission [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Bis-Pyrazoline Antiproliferative Scaffold

The bis-pyrazoline architecture has demonstrated GI₅₀ values as low as 1.05 µM against multiple cancer cell lines in the dual EGFR/BRAFV600E inhibitor series reported by Al-Wahaibi et al. (2023), outperforming mono-pyrazoline sulfone derivatives by >10× in cross-study potency comparisons [1][2]. CAS 648891-72-9, with its unsubstituted 3-phenyl groups, serves as the logical unsubstituted core scaffold for SAR exploration. Synthetic diversification at the 3-phenyl position (e.g., introducing electron-withdrawing groups) can modulate both biological potency and optical properties, as established by the structure–activity trends. The X-ray-validated geometry of the close analog 3b provides a reliable docking template for structure-based drug design [3].

Organic Optoelectronic Materials: Hole-Transport Layer Component with Tunable HOMO–LUMO Gap

Pyrazoline dimers have been employed as hole-transport materials in organic electroluminescent devices (OLEDs) due to their excellent blue emission and hole-transport efficiency [1]. The sulfonyl bridge in the 5,5'-bis-pyrazoline scaffold lowers the HOMO energy via its electron-withdrawing effect, which can improve hole-injection matching with adjacent layers. The 3-phenyl substitution of CAS 648891-72-9 provides a starting HOMO–LUMO gap that can be further tuned by aryl substitution, as demonstrated by the emission wavelength variation from 415 to 444 nm across the series. DFT computational studies on related bis-pyrazoline hybrids confirm that HOMO and LUMO energies are sensitive to the C3 substituent electronic character, enabling rational band-gap engineering for device optimization [2].

Metal Ion Sensing: Co²⁺-Selective Fluorescence Quenching Probe Platform

Related bis-pyrazole ring-containing pyrazoline derivatives have been shown to undergo selective fluorescence quenching upon binding Co²⁺ ions, as demonstrated by Ren et al. (2014) using compound A₅ as a model fluorophore [1]. While CAS 648891-72-9 itself has not been directly tested for metal ion sensing, the structural homology with the bis-pyrazole fluorophore class suggests potential utility as a Co²⁺-selective turn-off probe. The defined emission wavelength (estimated 420–435 nm) and the established concentration operating window (<10⁻⁵ M to avoid self-quenching) provide a starting point for sensor development. Users should validate metal ion selectivity directly, as the response profile depends on the specific chelating geometry provided by the pyrazoline nitrogen atoms and the sulfonyl oxygen atoms.

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